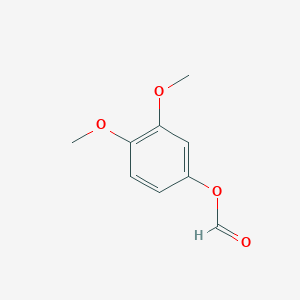

3,4-Dimethoxyphenyl formate

Description

Structure

3D Structure

Properties

CAS No. |

2033-88-7 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl) formate |

InChI |

InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3 |

InChI Key |

AFELMBLPQGNDIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OC=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl formate, a chemical compound of interest in various scientific domains. This document details its chemical and physical properties, synthesis, and spectroscopic data.

Core Chemical Information

CAS Number: 2033-88-7[1]

Molecular Formula: C₉H₁₀O₄[1]

Synonyms:

-

Formic acid 3,4-dimethoxyphenyl ester

-

3,4-Dimethoxyphenol formate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 182.1733 | g/mol | [1] |

| Boiling Point | 258.4 | °C at 760 mmHg | [1] |

| Density | 1.147 | g/cm³ | [1] |

| Refractive Index | 1.497 | - | [1] |

| Flash Point | 109.4 | °C | [1] |

| Vapor Pressure | 0.0222 | mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Baeyer-Villiger oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction involves the conversion of an aldehyde to an ester using a peroxy acid.

Experimental Protocol: Baeyer-Villiger Oxidation of Veratraldehyde

Materials:

-

Veratraldehyde

-

Peracetic acid

-

Glacial acetic acid

-

Ether

-

Potassium hydroxide

-

Aqueous alcohol (1:4)

-

Dilute sulfuric acid

-

Sodium sulfate

-

Silica gel for column chromatography

-

Benzene (or a suitable alternative solvent for chromatography)

Procedure:

-

Dissolve veratraldehyde in glacial acetic acid.

-

Slowly add a solution of peracetic acid dropwise to the veratraldehyde solution over a period of 30 minutes. The temperature of the reaction mixture should be maintained at 40-45°C by cooling.

-

Allow the reaction mixture to stand for 10 hours.

-

Concentrate the reaction mixture in vacuo to approximately half of its original volume.

-

Extract the residue with ether.

-

Distill the ether layer to obtain the crude formate ester of 3,4-dimethoxyphenol.

Hydrolysis of the Formate Ester:

-

Reflux the obtained formate ester with a solution of potassium hydroxide in aqueous alcohol for 1 hour.

-

Concentrate the reaction mixture in vacuo until almost dry.

-

Dissolve the residue in water and acidify the solution with dilute sulfuric acid.

-

Extract the aqueous solution with ether.

-

Dry the ether extract over anhydrous sodium sulfate and then distill off the ether.

-

The resulting oily residue can be purified by column chromatography over silica gel, eluting with a suitable solvent like benzene, to yield pure 3,4-dimethoxyphenol. Note: This final product is the hydrolyzed form of the target compound. To obtain this compound, the hydrolysis step should be omitted and the crude ester from step 6 of the oxidation procedure should be purified directly.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological or biological effects of this compound.

Conclusion

This technical guide provides the currently available information on this compound. While its basic chemical and physical properties are known and a synthetic route has been outlined, a significant gap exists in the understanding of its spectroscopic characteristics and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in various scientific fields, including drug discovery and development. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to uncover the full potential of this compound.

References

Synthesis of 3,4-Dimethoxyphenyl Formate from Veratraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxyphenyl formate from veratraldehyde. The primary synthetic route involves the Baeyer-Villiger oxidation of veratraldehyde, a well-established method for converting aldehydes to esters. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction pathway and experimental workflow through diagrams.

Introduction

This compound is a chemical intermediate of interest in organic synthesis, potentially serving as a precursor for various pharmaceutical and biologically active molecules. Its synthesis from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), offers an efficient route to this compound. The core transformation relies on the Baeyer-Villiger oxidation, a reliable and widely studied reaction in organic chemistry.[1][2][3][4][5] This guide will focus on a detailed protocol using peracetic acid as the oxidant, a common and effective reagent for this transformation.[6] An alternative method, the Dakin reaction, which also proceeds through a formate ester intermediate, will be mentioned as a viable synthetic strategy.[7][8][9][10][11]

Synthetic Pathway

The synthesis of this compound from veratraldehyde is achieved through a one-step oxidation process. The reaction mechanism involves the nucleophilic attack of a peroxy acid on the carbonyl carbon of the aldehyde, followed by a rearrangement to yield the formate ester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from veratraldehyde based on established literature procedures for the Baeyer-Villiger oxidation of substituted benzaldehydes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Veratraldehyde | C₉H₁₀O₃ | 166.17 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |

| Peracetic Acid | CH₃CO₃H | 76.05 | 32-40% in acetic acid |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Synthesis of this compound

The following protocol is adapted from a procedure for the synthesis of 3,4-dimethoxyphenol, where the formate is a key intermediate.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (0.03 mol) of veratraldehyde in 30 mL of glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 15 mL of a peracetic acid solution (32-40% in acetic acid) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 40-45°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to approximately half of its original volume.

-

Transfer the residue to a separatory funnel and extract with diethyl ether (2 x 20 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Alternative Method: Dakin Reaction

An alternative approach to synthesize this compound as an intermediate is the Dakin reaction.[7][8][9][10][11] This method typically employs hydrogen peroxide in the presence of a base or an acid catalyst.[6] A reported procedure for the synthesis of 3,4-dimethoxyphenol using this method involves stirring a mixture of veratraldehyde, 30% hydrogen peroxide, and p-toluenesulfonic acid in methanol at room temperature.[6] The work-up would be similar to the Baeyer-Villiger protocol to isolate the intermediate formate ester.

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Veratraldehyde | C₉H₁₀O₃ | 166.17 | Off-white to pale yellow crystalline solid | 40-43[12] |

| This compound | C₉H₁₀O₄ | 182.17 | Expected to be a liquid or low-melting solid | Not available |

Expected Spectroscopic Data

-

¹H NMR: Protons on the aromatic ring are expected to appear in the range of 6.8-7.5 ppm. The two methoxy groups will each show a singlet around 3.8-4.0 ppm. The formate proton will be a distinct singlet further downfield, likely above 8.0 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region. The methoxy carbons will appear around 55-60 ppm. The carbonyl carbon of the formate group will be in the 160-170 ppm range.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the formate ester is expected around 1720-1740 cm⁻¹. C-O stretching bands will be present in the 1100-1300 cm⁻¹ region.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively studied, formate esters, in general, play a significant role in biological systems. Formate is a key one-carbon donor in various metabolic pathways, including the synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA.[13][14] The metabolism of formate is intricately linked to folate-dependent one-carbon metabolism.[13][14]

Furthermore, formate is an important intermediate in the methanogenic breakdown of organic matter and is a precursor for the biological production of fuels like methane and hydrogen.[15] Formate esters themselves are also found in nature and are often responsible for the characteristic fragrances of fruits and other natural products.[16] The enzymatic synthesis of formate esters using lipases is an area of active research, highlighting their importance in the flavor and fragrance industry.[17]

The biological activities of the parent compound, veratraldehyde, and the corresponding phenol, 3,4-dimethoxyphenol, are more extensively documented. Veratraldehyde is used as an intermediate in the synthesis of various pharmaceuticals.[12][18] Further research into the biological effects of this compound could reveal its potential applications in drug development and other life sciences.

Conclusion

The synthesis of this compound from veratraldehyde via Baeyer-Villiger oxidation is a straightforward and efficient process. This guide provides a detailed protocol and relevant data to aid researchers in the preparation and characterization of this compound. The potential for this molecule to serve as a building block in the synthesis of more complex and biologically active compounds warrants further investigation into its chemical reactivity and biological properties.

References

- 1. PERACID OXIDATION: BAEYER – VILLIGER OXIDATION/REARRANGEMENT – OXIDATION OF CARBONYL COMPOUNDS – My chemistry blog [mychemblog.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. 3,4-Dimethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Dakin Reaction [organic-chemistry.org]

- 9. Dakin reaction- organic and Heterocyclic chemistry- As per PCI syllabus | PDF [slideshare.net]

- 10. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. researchgate.net [researchgate.net]

- 15. Formate Formation and Formate Conversion in Biological Fuels Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formate - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]

Spectroscopic Profiling of 3,4-Dimethoxyphenyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethoxyphenyl formate (CAS No. 2033-88-7). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. The guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Singlet | 1H | Formyl Proton (H-C=O) |

| ~7.05 | Doublet | 1H | Aromatic Proton |

| ~6.90 | Doublet of doublets | 1H | Aromatic Proton |

| ~6.80 | Doublet | 1H | Aromatic Proton |

| ~3.88 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~3.86 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on computational algorithms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160.5 | Formyl Carbon (C=O) |

| ~151.0 | Aromatic Carbon (C-O) |

| ~146.0 | Aromatic Carbon (C-O) |

| ~144.0 | Aromatic Carbon (C-O-Formate) |

| ~112.5 | Aromatic Carbon (CH) |

| ~106.0 | Aromatic Carbon (CH) |

| ~102.0 | Aromatic Carbon (CH) |

| ~56.0 | Methoxy Carbon (-OCH₃) |

| ~55.9 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on computational algorithms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010-2950 | Medium | C-H stretch (aromatic and methoxy) |

| ~2840 | Medium | C-H stretch (formyl) |

| ~1740 | Strong | C=O stretch (formate ester) |

| ~1600, ~1510, ~1460 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1260, ~1140 | Strong | C-O stretch (ester and ether) |

| ~1020 | Strong | C-O stretch (ether) |

Predictions are based on computational algorithms.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 182 | High | Molecular Ion [M]⁺ |

| 154 | Medium | [M - CO]⁺ |

| 139 | High | [M - CHO₂]⁺ |

| 124 | Medium | [M - CHO₂ - CH₃]⁺ |

| 111 | Medium | [C₆H₃O₂]⁺ |

| 96 | Medium | [C₅H₄O₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV. Predictions are based on fragmentation pattern analysis.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C, e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and background subtraction.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3,4-Dimethoxyphenyl formate, with a focus on its melting and boiling points. This document also outlines generalized experimental protocols for the determination of these properties and presents a relevant biosynthetic pathway for contextual understanding of compounds containing the 3,4-dimethoxyphenyl moiety.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, purification, and application in research and development. While data for this specific compound is limited, the available information is summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Melting Point | Not reported in the reviewed literature | - |

| Boiling Point | 258.4 °C | at 760 mmHg[1] |

Note: Extensive literature searches did not yield an experimentally determined melting point for this compound. The boiling point has been reported in chemical databases.[1]

Experimental Protocols for Physical Property Determination

The following sections describe standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The powdered sample is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Heating: The distilling flask is heated gently. The liquid will begin to boil, and its vapor will rise and surround the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

Visualization of a Relevant Biosynthetic Pathway

While no specific signaling pathways involving this compound were identified, the 3,4-dimethoxyphenyl moiety is a key structural feature in various biologically active molecules. For context, the biosynthetic pathway of papaverine, a benzylisoquinoline alkaloid with this moiety, is presented below. This pathway illustrates the enzymatic transformations that lead to the formation of complex molecules from simpler precursors.

References

Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenyl formate is an organic compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other scientific endeavors. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents.

While direct solubility values are not available, this guide provides qualitative solubility information for structurally related compounds and outlines standard experimental protocols for determining solubility. This information can serve as a valuable starting point for researchers working with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 2033-88-7 |

Qualitative Solubility of Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable insights.

-

(3,4-Dimethoxyphenyl)acetonitrile , a related compound, is reported to be soluble in acetone, benzene, chloroform, and ethanol, but insoluble in water.[1][2]

-

3,4-Dimethoxyphenylacetone is described as being very soluble in water.[3]

-

Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent known to dissolve a wide range of polar and nonpolar compounds.[4][5]

Based on the structure of this compound, which contains both polar (ester, methoxy) and nonpolar (aromatic ring) functionalities, it is anticipated to exhibit some degree of solubility in a range of organic solvents. Polar aprotic solvents like DMSO and acetone, as well as alcohols like methanol and ethanol, are likely to be effective solvents. Its solubility in nonpolar solvents would depend on the balance of its molecular structure.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. A general workflow for determining the solubility of a compound like this compound in an organic solvent is outlined below. The isothermal saturation method is a commonly employed technique.

General Experimental Workflow for Solubility Determination

Caption: A simplified workflow for the experimental determination of solubility.

Detailed Methodology: Isothermal Saturation Method

-

Preparation of Supersaturated Solutions : An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration : The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation : Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a fine-pore filter. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Quantification : The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such analyses. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Data Reporting : The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Conclusion

References

- 1. (3,4-Dimethoxyphenyl)acetonitrile, 99+% | Fisher Scientific [fishersci.ca]

- 2. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 3. 3, 4-Dimethoxyphenylacetone/ (3, 4-Dimethoxyphenyl) Acetone CAS 776-99-8 Veratone [sunwisechem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,4-dimethoxyphenyl formate. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the expected chemical behavior, degradation pathways, and handling considerations for this compound. Detailed experimental protocols for its synthesis and stability assessment are provided to support researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

This compound is an aromatic ester of significant interest due to its structural relation to naturally occurring phenolic compounds and its potential applications as a synthon in organic synthesis. The presence of the formate ester functional group and the electron-rich dimethoxy-substituted phenyl ring imparts a unique combination of reactivity and potential instability. Understanding these characteristics is crucial for its effective use in research and development, particularly in the context of drug design where bioavailability and metabolic stability are key parameters. This guide aims to provide a detailed technical resource on the chemical properties, reactivity, and stability of this compound.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | - |

| Molecular Weight | 182.17 g/mol | - |

| Appearance | Predicted to be a solid or liquid | General knowledge of similar small organic molecules |

| Boiling Point | Predicted to be elevated due to aromaticity and polarity | General knowledge of similar small organic molecules |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water | General knowledge of similar small organic molecules |

| pKa (of corresponding phenol) | The pKa of the parent phenol, 3,4-dimethoxyphenol, is not readily available, but is expected to be around 10, similar to other phenols. | General chemical principles |

Reactivity Profile

The reactivity of this compound is dictated by the interplay between the formate ester and the 3,4-dimethoxyphenyl (guaiacyl-like) moiety. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution and influences the stability of the ester linkage.

Hydrolysis

Aryl formates are susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding phenol and formic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

-

Base-Catalyzed Hydrolysis: The ester is expected to be readily cleaved by hydroxide ions through a nucleophilic acyl substitution mechanism. The electron-donating methoxy groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl formate, but the reaction is still expected to be facile.

-

Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis of esters is generally slower than base-catalyzed hydrolysis.

-

Enzymatic Hydrolysis: Esterases, prevalent in biological systems, are likely to catalyze the hydrolysis of this compound. This is a critical consideration in drug development for assessing metabolic stability.

Oxidation

The 3,4-dimethoxyphenyl group, being a catechol ether, is susceptible to oxidation.

-

Chemical Oxidation: Strong oxidizing agents can potentially oxidize the aromatic ring, leading to the formation of quinone-like structures and subsequent polymerization or degradation. The presence of the methoxy groups can influence the oxidation potential.

-

Auto-oxidation: In the presence of oxygen and light, phenolic compounds can undergo auto-oxidation. While the formate group offers some protection to the phenolic oxygen, the overall structure may still be liable to slow oxidation over time.

Formylation Agent

Aryl formates can act as formylating agents for nucleophiles, such as amines, under appropriate conditions. This reactivity can be harnessed in organic synthesis.

Electrophilic Aromatic Substitution

The two methoxy groups are ortho-, para-directing and strongly activating. Therefore, the aromatic ring of this compound is expected to be highly reactive towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.

Stability Profile

The stability of this compound is a key consideration for its storage and handling. A summary of its expected stability under various conditions is provided in Table 2.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| pH | Unstable in basic conditions (pH > 8). Moderately stable in neutral and acidic conditions. | Susceptibility of the formate ester to base-catalyzed hydrolysis. |

| Temperature | Stable at room temperature for short periods. May decompose at elevated temperatures. | Methoxy-substituted phenyl esters can exhibit altered thermal stability.[1][2] |

| Light | Potentially sensitive to UV light. | Aromatic compounds can undergo photochemical reactions. |

| Oxidizing Agents | Unstable. | The electron-rich catechol-like ring is prone to oxidation. |

| Reducing Agents | Generally stable. | The ester and aromatic ether functionalities are not readily reduced. |

| Enzymes | Potentially unstable in the presence of esterases. | Ester linkages are common substrates for hydrolytic enzymes. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl formates.

Materials:

-

3,4-Dimethoxyphenol

-

Formic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, cool a mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) in an ice bath.

-

Slowly add 3,4-dimethoxyphenol (1.0 equivalent) to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hydrolytic Stability Assessment

This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 4, 7, 9)

-

Acetonitrile or other suitable co-solvent

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Constant temperature water bath or incubator

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate vials, add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the hydrolysis by adding an equal volume of acetonitrile.

-

Analyze the samples by HPLC to quantify the remaining concentration of this compound. The appearance of 3,4-dimethoxyphenol can also be monitored.

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

The slope of the resulting linear plot will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.

Oxidative Stability Assessment

This protocol provides a method to evaluate the stability of this compound in the presence of an oxidizing agent.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

-

A suitable solvent (e.g., acetonitrile/water mixture)

-

HPLC system with a UV detector

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Add a specific concentration of the oxidizing agent (e.g., 1% H₂O₂) to the solution.

-

Maintain the solution at a constant temperature and protect it from light.

-

At various time points, take aliquots of the reaction mixture and analyze by HPLC to determine the concentration of the remaining this compound.

-

Monitor for the appearance of degradation products.

-

A control sample without the oxidizing agent should be run in parallel.

-

Compare the degradation rate in the presence and absence of the oxidizing agent to assess oxidative stability.

Visualizations

The following diagrams illustrate key pathways and workflows related to the reactivity and stability of this compound.

References

The Synthetic Versatility of 3,4-Dimethoxyphenyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenyl formate, a derivative of guaiacol, is an aromatic formate ester with significant potential in organic synthesis. This technical guide explores its preparation and key applications, primarily focusing on its role as a formylating agent and a carbon monoxide surrogate in palladium-catalyzed reactions. Drawing parallels from the well-documented reactivity of analogous aryl formates, this document provides detailed experimental protocols and quantitative data to support its utility in the synthesis of fine chemicals and pharmaceutical intermediates.

Introduction

The formyl group is a fundamental functional group in organic chemistry, serving as a crucial precursor for the synthesis of aldehydes, amides, and other valuable organic compounds. While various formylating agents are known, the development of stable, selective, and versatile reagents remains an active area of research. This compound emerges as a promising candidate, leveraging the electronic properties of the dimethoxy-substituted phenyl ring to modulate its reactivity. This guide will delve into the synthesis of this reagent and its potential applications, providing a roadmap for its integration into synthetic workflows.

Synthesis of this compound

The preparation of this compound can be readily achieved from its corresponding phenol, 3,4-dimethoxyphenol (a guaiacol derivative), through established formylation procedures. A common and effective method involves the reaction with a mixed anhydride of formic acid and acetic acid.

Experimental Protocol: Synthesis of this compound

-

Reagents:

-

3,4-Dimethoxyphenol

-

Formic acid (98-100%)

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of formic acid and acetic anhydride is stirred at 60°C for 4 hours to generate the mixed anhydride in situ.

-

The solution is cooled to room temperature, and 3,4-dimethoxyphenol and sodium acetate are added.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution until effervescence ceases.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Applications in Organic Synthesis

The primary applications of this compound are projected to be in N-formylation and as a carbon monoxide source in catalytic carbonylation reactions.

N-Formylation of Amines

Aryl formates are effective reagents for the formylation of primary and secondary amines to their corresponding formamides. This transformation is valuable for installing protecting groups or for the synthesis of biologically active molecules containing a formamide moiety. The reaction proceeds under mild conditions and often does not require a catalyst.

General Reaction Scheme:

The 3,4-dimethoxyphenol byproduct can be easily removed by an aqueous base wash.

Table 1: Representative Yields for the N-Formylation of Amines with Phenyl Formate

| Amine Substrate | Product | Yield (%) |

| Aniline | N-Phenylformamide | 95 |

| Benzylamine | N-Benzylformamide | 92 |

| Morpholine | 4-Formylmorpholine | 88 |

| Dibenzylamine | N,N-Dibenzylformamide | 85 |

Data inferred from reactions with phenyl formate, a close analog.

Experimental Protocol: N-Formylation of a Primary Amine

-

Reagents:

-

Primary amine (e.g., Benzylamine)

-

This compound

-

Toluene (or solvent-free)

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A mixture of the primary amine and a slight excess (1.1 equivalents) of this compound is stirred at room temperature or gentle heating (50-60°C). The reaction can be performed neat or in a solvent like toluene.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with 1 M sodium hydroxide solution to remove the 3,4-dimethoxyphenol byproduct.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-formylated product.

-

Further purification, if necessary, can be achieved by crystallization or column chromatography.

-

Diagram 1: N-Formylation of an Amine

Caption: General workflow for the N-formylation of amines.

Carbon Monoxide Surrogate in Palladium-Catalyzed Carbonylation

Aryl formates have emerged as convenient and safer alternatives to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[1] this compound can be expected to serve as an efficient CO source for the synthesis of esters, amides, and other carbonyl compounds from aryl halides and triflates.

General Reaction Scheme (Ester Synthesis):

Table 2: Palladium-Catalyzed Carbonylation of Aryl Halides using Phenyl Formate

| Aryl Halide | Alcohol | Product | Yield (%) |

| Iodobenzene | Methanol | Methyl benzoate | 95 |

| 4-Bromoanisole | Ethanol | Ethyl 4-methoxybenzoate | 88 |

| 1-Bromonaphthalene | Isopropanol | Isopropyl 1-naphthoate | 92 |

Data for reactions using phenyl formate as the CO surrogate.

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation of an Aryl Bromide

-

Reagents:

-

Aryl bromide (e.g., 4-Bromoanisole)

-

Methanol

-

This compound

-

Palladium(II) acetate (Pd(OAc)2)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Triethylamine (Et3N)

-

Toluene

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl bromide, palladium(II) acetate, dppp, and anhydrous toluene.

-

Triethylamine, methanol, and this compound are then added sequentially.

-

The reaction vessel is sealed and heated to the desired temperature (e.g., 100-120°C) with stirring.

-

The reaction is monitored by GC-MS or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Diagram 2: Palladium-Catalyzed Carbonylation Cycle

References

Methodological & Application

Application Notes and Protocols for the Formylation of Primary Amines with 3,4-Dimethoxyphenyl Formate

Introduction

N-formylation is a crucial chemical transformation in organic synthesis, serving as a common method for the protection of primary and secondary amines. The resulting formamides are stable intermediates and are pivotal in the synthesis of various pharmaceuticals and agrochemicals. While numerous formylating agents are known, 3,4-dimethoxyphenyl formate offers a potentially mild and efficient alternative for this transformation. The electron-donating methoxy groups on the phenyl ring can modulate the reactivity of the formate ester, potentially leading to higher yields and cleaner reactions compared to unsubstituted phenyl formate. This document provides a detailed protocol for the N-formylation of primary amines using this compound, along with representative data and reaction diagrams.

Data Presentation

The following table summarizes the expected outcomes for the formylation of various primary amines with this compound under the optimized reaction conditions described in the protocol below.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Benzylamine | N-Benzylformamide | 4 | 92 | >98 |

| 2 | Aniline | N-Phenylformamide (Formanilide) | 6 | 88 | >97 |

| 3 | p-Toluidine | N-(p-tolyl)formamide | 5 | 90 | >98 |

| 4 | n-Butylamine | N-Butylformamide | 3 | 95 | >99 |

| 5 | Cyclohexylamine | N-Cyclohexylformamide | 3.5 | 93 | >98 |

Experimental Protocols

This section details the necessary procedures for the synthesis of the formylating agent, this compound, and the subsequent N-formylation of a representative primary amine.

1. Synthesis of this compound

-

Materials: 3,4-dimethoxyphenol, formic acid, dicyclohexylcarbodiimide (DCC), dichloromethane (DCM), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3,4-dimethoxyphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add formic acid (1.1 eq).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

-

2. General Protocol for the N-Formylation of Primary Amines

-

Materials: Primary amine, this compound, triethylamine (TEA), tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and this compound (1.2 eq) in tetrahydrofuran (THF, 0.5 M).

-

Add triethylamine (TEA) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the resulting formamide by recrystallization or column chromatography.

-

Visualizations

Diagram 1: Reaction Scheme for the Formylation of a Primary Amine

Caption: General reaction scheme for the formylation of a primary amine.

Diagram 2: Experimental Workflow

Caption: A simplified workflow for the N-formylation experiment.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

-

Perform all reactions in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle it with care.

-

DCC is a known sensitizer; avoid skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the protection and deprotection of hydroxyl groups is a critical strategic consideration. The ideal protecting group should be easily introduced and removed under mild conditions, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule.

While the user inquired about 3,4-dimethoxyphenyl formate, a comprehensive review of the chemical literature indicates that this is not a commonly employed protecting group for alcohols. It is highly probable that the intended subject was the 3,4-dimethoxybenzyl (DMPM or DMB) group , a well-established and versatile protecting group for alcohols. The DMPM group is an ether-based protecting group that offers distinct advantages, including its relative stability and multiple methods for its selective removal. It serves as a valuable alternative to the more common p-methoxybenzyl (PMB) group, often exhibiting enhanced reactivity towards certain deprotection reagents, allowing for orthogonal removal in the presence of other protecting groups.[1]

These application notes provide a detailed overview of the use of the 3,4-dimethoxybenzyl group for the protection of alcohols, including protocols for its installation and cleavage via various methods.

Protection of Alcohols using the 3,4-Dimethoxybenzyl (DMPM) Group

The most common method for the introduction of the DMPM protecting group is the Williamson ether synthesis.[2][3][4][5] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a 3,4-dimethoxybenzyl halide, typically the chloride or bromide.

General Workflow for DMPM Protection

Caption: General workflow for the protection of an alcohol with the DMPM group.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dimethoxybenzyl chloride and sodium hydride.

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

3,4-Dimethoxybenzyl chloride (DMPM-Cl) (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired DMPM-protected alcohol.

Quantitative Data for DMPM Protection

| Substrate (Alcohol) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Primary Alcohols | NaH | DMF/THF | 12-16 | 85-95 | [2][4] |

| Secondary Alcohols | NaH | DMF | 16-24 | 70-90 | [2][4] |

| Phenols | K₂CO₃ | Acetone | 8-12 | >90 | [3] |

Deprotection of DMPM-Protected Alcohols

The DMPM group can be cleaved under various conditions, providing flexibility in synthetic design. The most common methods are oxidative cleavage, acidic hydrolysis, and using specific hypervalent iodine reagents.

Oxidative Deprotection with DDQ

Deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and efficient method for cleaving DMPM ethers.[1][6][7] The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich nature of the dimethoxybenzyl group.

Caption: Simplified mechanism of DMPM ether cleavage using DDQ.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using DDQ.[7]

Materials:

-

DMPM-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMPM-protected alcohol (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.1-1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the free alcohol.

Acidic Deprotection with Trifluoroacetic Acid (TFA)

The DMPM group can also be removed under acidic conditions, for example, with trifluoroacetic acid (TFA).[8] This method is generally harsher than oxidative cleavage and its selectivity depends on the other functional groups present in the molecule.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using TFA.[8]

Materials:

-

DMPM-protected alcohol (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMPM-protected alcohol (1.0 eq) in DCM.

-

Cool the solution to 0 °C and add TFA (typically 10-50% v/v) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection with Phenyliodine(III) bis(trifluoroacetate) (PIFA)

PIFA is another effective reagent for the chemoselective deprotection of DMPM ethers under mild conditions.[6][9] This method can be advantageous when other acid- or oxidation-sensitive groups are present.

This protocol describes a general procedure for the deprotection of a DMPM-protected alcohol using PIFA.[6]

Materials:

-

DMPM-protected alcohol (1.0 eq)

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2-1.5 eq)

-

Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMPM-protected alcohol (1.0 eq) in DCM or toluene.

-

Add PIFA (1.2-1.5 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Add saturated aqueous NaHCO₃ solution and extract with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for DMPM Deprotection

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| DDQ | DCM/H₂O | 0 to RT | 1-4 | 85-95 | [1][7] |

| TFA | DCM | 0 | 0.5-2 | 70-90 | [8] |

| PIFA | DCM | RT | 1-3 | 80-95 | [6][9] |

Orthogonality and Selectivity

A key advantage of the DMPM group is its potential for selective removal in the presence of other protecting groups. The DMPM group is more electron-rich than the PMB group and significantly more so than the simple benzyl (Bn) group. This electronic difference allows for chemoselective deprotection.

-

DMPM vs. PMB and Bn with DDQ: The DMPM group is cleaved much faster than the PMB group, which in turn is cleaved faster than the Bn group, upon treatment with DDQ.[1] By careful control of reaction time and stoichiometry, selective deprotection of a DMPM ether in the presence of a PMB or Bn ether can be achieved.

-

DMPM vs. other groups with PIFA: PIFA has been shown to selectively cleave DMPM ethers in the presence of benzyl, p-methoxybenzyl, methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers.[6]

-

Acid Stability: The DMPM group is more acid-labile than a simple benzyl ether but more stable than a trityl or silyl ether.

Logical Relationship of Deprotection Selectivity

Caption: Relative reactivity of benzyl-type protecting groups towards DDQ.

The 3,4-dimethoxybenzyl (DMPM) group is a highly effective and versatile protecting group for alcohols. Its straightforward introduction via the Williamson ether synthesis and, more importantly, the multiple mild methods available for its removal make it a valuable tool in complex organic synthesis. The ability to selectively cleave the DMPM group in the presence of other common protecting groups, such as PMB and Bn, provides chemists with significant strategic flexibility. The protocols and data presented herein offer a comprehensive guide for the application of the DMPM protecting group in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Effective chemoselective deprotection of 3,4-dimethoxybenzyl (³,⁴DMB) ethers in the presence of benzyl and p-methoxybenzyl (PMB) ethers by phenyliodine(III) bis(trifluoroacetate) (PIFA) [agris.fao.org]

- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Effective chemoselective deprotection of 3,4-dimethoxybenzyl (3,4DMB) ethers in the presence of benzyl and p-methoxyben… [ouci.dntb.gov.ua]

Application Notes and Protocols: N-Formylation using 3,4-Dimethoxyphenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental chemical transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) onto a nitrogen atom. The resulting formamides are valuable intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and agrochemicals. They also serve as important protecting groups for amines in multi-step synthetic sequences. While numerous reagents and methods exist for N-formylation, the use of mild and efficient reagents is of paramount importance, particularly when dealing with sensitive and complex molecular architectures frequently encountered in drug development.

This document provides a detailed guide to the use of 3,4-dimethoxyphenyl formate as a mild and effective reagent for the N-formylation of primary and secondary amines. This aryl formate offers a stable, easy-to-handle alternative to more reactive and hazardous formylating agents. The procedures outlined below are based on established methodologies for the synthesis of aryl formates and their application in N-formylation reactions, providing a comprehensive resource for researchers in the field.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of 3,4-dimethoxyphenol with formic acid, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent that promotes the formation of the ester bond.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dimethoxyphenol

-

Formic Acid (≥95%)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (optional, as catalyst)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane.

-

Add formic acid (1.1-1.2 eq) to the solution and stir.

-

If desired, a catalytic amount of DMF can be added.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the stirred solution of 3,4-dimethoxyphenol and formic acid at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

N-Formylation of Amines using this compound

The N-formylation of primary and secondary amines with this compound is a straightforward and efficient process that can often be performed under mild, solvent-free, and catalyst-free conditions at ambient temperature. The reactivity of the amine plays a significant role in the reaction rate and yield.

General Experimental Protocol: N-Formylation of Amines

Materials:

-

Primary or Secondary Amine

-

This compound

-

Solvent (if necessary, e.g., Dichloromethane, Tetrahydrofuran)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a reaction vial, combine the amine (1.0 eq) and this compound (1.0-1.2 eq).

-

If the amine is a solid, it can be dissolved in a minimal amount of a suitable anhydrous solvent. However, for many liquid amines, the reaction can proceed neat.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.

-

Upon completion, if the reaction was performed neat, dissolve the mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting N-formylated product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following table summarizes representative data for the N-formylation of various amines using an aryl formate under solvent- and catalyst-free conditions at room temperature. While this data is based on the use of various aromatic formates, it provides a strong indication of the expected outcomes when using this compound.[1]

| Entry | Amine Substrate | Product | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenylformamide | 12 | 95 |

| 2 | p-Toluidine | N-(p-Tolyl)formamide | 10 | 96 |

| 3 | p-Anisidine | N-(4-Methoxyphenyl)formamide | 8 | 98 |

| 4 | p-Chloroaniline | N-(4-Chlorophenyl)formamide | 18 | 92 |

| 5 | p-Nitroaniline | N-(4-Nitrophenyl)formamide | 24 | 85 |

| 6 | Benzylamine | N-Benzylformamide | 6 | 97 |

| 7 | Dibenzylamine | N,N-Dibenzylformamide | 20 | 90 |

| 8 | Morpholine | 4-Formylmorpholine | 5 | 98 |

| 9 | Piperidine | 1-Formylpiperidine | 4 | 99 |

Mandatory Visualizations

Reaction Mechanism of N-Formylation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the 3,4-dimethoxyphenoxide leaving group to yield the N-formylated amine.

Experimental Workflow

The following diagram illustrates the general workflow for the N-formylation of an amine using this compound.

Conclusion

The use of this compound presents a mild, efficient, and operationally simple method for the N-formylation of a wide range of primary and secondary amines. The reaction proceeds under ambient conditions, often without the need for a catalyst or solvent, making it an attractive and green alternative to traditional formylation methods. The straightforward synthesis of the formylating agent and the high yields of the desired formamides make this protocol a valuable tool for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Formylation in the Synthesis of Natural Product Derivatives

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, playing a crucial role in the construction of complex natural products and their derivatives. The formyl group can serve as a key building block for carbon-carbon bond formation, a directing group for subsequent reactions, or a protective group for amines and alcohols. While a variety of formylating agents are known, the selection of the appropriate reagent is critical to ensure high yields and chemoselectivity, particularly in the context of multi-functionalized molecules.

This document provides detailed application notes and protocols for a significant formylation reaction in the synthesis of a key intermediate for the widely used antitussive drug, dextromethorphan, which is structurally related to natural morphinan alkaloids. Although the specific use of 3,4-dimethoxyphenyl formate as a formylating agent in natural product synthesis is not extensively documented in the literature, the following protocols for N-formylation using alternative reagents illustrate the principles and techniques applicable to this class of reactions.

Application Note: N-Formylation in the Synthesis of (+)-3-Methoxy-N-formylmorphinan

Overview

The synthesis of (+)-3-methoxy-N-formylmorphinan is a critical step in the industrial production of dextromethorphan. This key intermediate is prepared via the N-formylation of (-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, commonly referred to as (-)-octabase. The introduction of the N-formyl group is essential as it serves as an electron-withdrawing group that facilitates the subsequent acid-catalyzed cyclization (Grewe cyclization) to form the morphinan skeleton.[1] Without this formyl group, the cyclization reaction is known to yield undesirable side products.[1]

Reaction Principle

The N-formylation of the secondary amine in (-)-octabase is typically achieved by heating with a suitable formylating agent, such as ethyl formate or methyl formate.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formate ester. The subsequent cyclization of the resulting N-formyl derivative is then promoted by strong acids like phosphoric acid, often with the aid of a solid acid catalyst such as Amberlyst 15.[2]

Synthetic Significance

This two-step sequence of N-formylation followed by cyclization is a powerful strategy for the construction of the complex, tetracyclic core of morphinan alkaloids and their derivatives. The efficiency and selectivity of the formylation step are paramount for the overall success of the synthesis.

Synthetic Pathway for (+)-3-Methoxy-N-formylmorphinan

Caption: Synthetic pathway from (-)-Octabase to (+)-3-Methoxy-N-formylmorphinan.

Experimental Protocols

Protocol 1: N-Formylation of (-)-Octabase

This protocol describes an improved and environmentally conscious method for the N-formylation of (-)-octabase using ethyl formate.[2]

Materials and Reagents:

-

(-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline ((-)-octabase)

-

Ethyl formate

-

Toluene (optional, for azeotropic removal of ethanol)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (-)-octabase.

-

Add an excess of ethyl formate to the flask. The ethyl formate acts as both the formylating agent and the solvent.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Continue refluxing until the starting material is consumed (typically several hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude (+)-1-(p-methoxybenzyl)-2-formyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is often of sufficient purity for the subsequent cyclization step.

Protocol 2: Acid-Catalyzed Cyclization to (+)-3-Methoxy-N-formylmorphinan

This protocol details the cyclization of the N-formylated intermediate to yield the desired morphinan product.[2]

Materials and Reagents:

-

(+)-1-(p-Methoxybenzyl)-2-formyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

85% ortho-Phosphoric acid

-

Amberlyst 15 ion-exchange resin

-

Ethyl acetate

-

Kettle reactor with mechanical stirrer and temperature controller

Procedure:

-

In a kettle reactor, combine the crude N-formyl octabase from the previous step with 85% ortho-phosphoric acid.

-

Heat the mixture to 80 °C with stirring.

-

Once the temperature is stable, add Amberlyst 15 resin to the reaction mixture.

-

Maintain the temperature at 80 °C and continue stirring (e.g., at 150 rpm). The reaction progress should be monitored by HPLC.

-

The reaction is typically complete within 10 hours.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the resulting slurry and stir to obtain a solution that can be easily handled for workup and purification.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of (+)-3-methoxy-N-formylmorphinan.

| Step | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |

| N-Formylation | (-)-Octabase | Ethyl Formate | Ethyl Formate | Reflux | ~12 h | >95% | [2] |

| Cyclization | (+)-1-(p-Methoxybenzyl)-2-formyl-octahydroisoquinoline | 85% o-Phosphoric Acid, Amberlyst 15 | Phosphoric Acid | 80 °C | 10 h | ~90% | [2] |

Note: Yields can vary based on the scale of the reaction and the purity of the starting materials.

Conclusion